molecular formula C8H7ClF3NO2 B8592813 3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)-

3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)-

Cat. No. B8592813
M. Wt: 241.59 g/mol
InChI Key: IQJKMTYNYLCJHN-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

The title compound is prepared in 78% yield (210 mg, a white solid) from methyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate (300 mg, 1.1 mmol, Step-1) and diisobutylalminium hydride (1.0 M in hexane, 2.4 mL, 2.4 mmol) by the similar manner in Step-3 of Amine-4.
Name
methyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Amine-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][CH2:13][C:14]([F:17])([F:16])[F:15])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[H-]>>[Cl:1][C:2]1[CH:11]=[C:6]([CH2:7][OH:8])[CH:5]=[N:4][C:3]=1[O:12][CH2:13][C:14]([F:15])([F:16])[F:17]

Inputs

Step One
Name
methyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OC)C1)OCC(F)(F)F
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
[H-]
Step Three
Name
Amine-4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1OCC(F)(F)F)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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